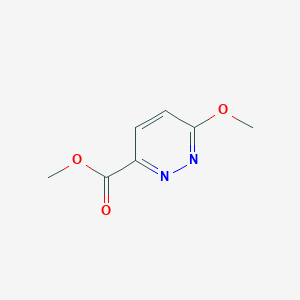

Methyl 6-methoxypyridazine-3-carboxylate

説明

Significance of Pyridazine (B1198779) Core Structures in Organic Synthesis

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. This prevalence is attributed to the pyridazine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors.

Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial properties. The nitrogen atoms in the ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at the active sites of proteins. Furthermore, the electronic properties of the pyridazine ring can be readily modulated by the introduction of different substituents, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

In organic synthesis, the pyridazine core serves as a versatile synthon for the construction of more complex fused heterocyclic systems. Various synthetic methodologies have been developed to construct and functionalize the pyridazine ring, highlighting its importance as a foundational element in the design and synthesis of novel chemical entities.

Overview of Research Trajectories for Methyl 6-Methoxypyridazine-3-carboxylate and Related Esters

Research involving this compound and its analogs is primarily focused on their utility as key intermediates in the synthesis of biologically active molecules. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or carboxylic acids, providing a gateway to a wide range of derivatives.

One significant research trajectory involves the use of these esters in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyridazine scaffold can serve as a core structure for designing molecules that can fit into the ATP-binding site of kinases, thereby inhibiting their activity. For instance, related pyridazine-3-carboxylate derivatives have been utilized as starting materials in the synthesis of novel Tyrosine Kinase 2 (TYK2) inhibitors, which are of interest for the treatment of autoimmune diseases. chemicalbook.com

Another area of investigation is the incorporation of the this compound moiety into larger, more complex heterocyclic systems. This is often achieved through cyclization reactions involving the ester group and other functionalities on the pyridazine ring or on a reacting partner. The resulting fused pyridazine systems are of interest for their potential to exhibit novel pharmacological properties.

While detailed experimental studies specifically on this compound are not extensively documented in publicly available literature, its structural similarity to other pyridazine-3-carboxylates used in drug discovery suggests a significant potential for its application in the synthesis of new therapeutic agents. The corresponding carboxylic acid, 6-methoxypyridazine-3-carboxylic acid, is noted for its use as an intermediate in pharmaceutical and agrochemical research. nih.govchemimpex.com This further underscores the potential of its methyl ester derivative as a valuable synthetic tool.

Chemical and Physical Properties

Below is a table summarizing some of the known and predicted properties of this compound and related compounds.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| 6-Methoxypyridazine-3-carboxylic acid | ||

| Molecular Formula | C₆H₆N₂O₃ | scbt.com |

| Molecular Weight | 154.12 g/mol | scbt.com |

| Appearance | White to grey crystalline powder | chemimpex.com |

| Purity | ≥ 96% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

| Methyl 5-Hydroxy-6-methoxypyridazine-3-carboxylate | ||

| Molecular Formula | C₇H₈N₂O₄ | nih.gov |

| Molecular Weight | 184.15 g/mol | nih.gov |

Spectroscopic Data

The following table provides available spectroscopic data for this compound.

| Spectrum Type | Data | Source |

| ¹H NMR | Available | chemicalbook.com |

Structure

2D Structure

特性

IUPAC Name |

methyl 6-methoxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-4-3-5(8-9-6)7(10)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQAKWQFKNDOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Methoxypyridazine 3 Carboxylate and Its Precursors

Synthesis of the Pyridazine (B1198779) Core: Established and Novel Approaches

The formation of the pyridazine ring is a critical step, and various methodologies have been developed to achieve this. These methods primarily rely on the reaction of a four-carbon precursor with a hydrazine (B178648) derivative.

Cyclization Techniques for Pyridazine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of pyridazine derivatives. A prevalent method involves the condensation of a 1,4-dicarbonyl compound with hydrazine. This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. The choice of the 1,4-dicarbonyl precursor is crucial and can be tailored to introduce various substituents onto the pyridazine ring. For instance, the use of substituted maleic anhydrides and their derivatives with hydrazine provides a versatile route to functionalized pyridazines.

Another significant cyclization technique is the inverse electron-demand Diels-Alder reaction. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), reacts with an electron-rich dienophile to form a bicyclic intermediate that then undergoes a retro-Diels-Alder reaction to extrude a small molecule, typically nitrogen gas, yielding the pyridazine ring.

Condensation Reactions in Pyridazine Synthesis

Condensation reactions are fundamental to the formation of the pyridazine core. A classic and widely utilized method is the reaction of γ-keto acids or their corresponding esters with hydrazine hydrate. This reaction directly yields pyridazinone derivatives, which can be further modified to obtain the desired pyridazine structure. The reaction conditions for these condensations can vary, often requiring heating in a suitable solvent.

The versatility of this approach is demonstrated by the variety of substituents that can be incorporated into the final product, depending on the structure of the starting γ-keto acid. This method is particularly useful for the synthesis of pyridazines with aryl or alkyl substituents at various positions.

Oxidative Dehydrogenation in Pyridazine Precursor Synthesis

Many synthetic routes to pyridazines initially produce a dihydropyridazine intermediate. The final and crucial step in these syntheses is the aromatization of this intermediate to the stable pyridazine ring. Oxidative dehydrogenation is the key transformation to achieve this. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and desired reaction conditions.

Commonly used oxidants include potassium permanganate (B83412), manganese dioxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is typically carried out in an appropriate solvent, and the conditions are optimized to ensure complete aromatization without affecting other functional groups present in the molecule. For instance, in situ generated 1,6-dihydropyridazines can be readily converted into pyridazines via oxidative aromatization with DDQ. google.com

Esterification and Carboxylic Acid Precursor Routes to Methyl 6-Methoxypyridazine-3-carboxylate

Once the pyridazine core is established, the synthesis of this compound requires the introduction and modification of functional groups at the 3 and 6 positions.

Esterification of 6-Methoxypyridazine-3-carboxylic Acid

The direct esterification of 6-Methoxypyridazine-3-carboxylic acid is a straightforward approach to obtain the target methyl ester. Several standard esterification methods can be employed.

One common method is the Fischer esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Another effective method for the methylation of carboxylic acids is the use of diazomethane (B1218177) or its safer alternative, trimethylsilyldiazomethane . tcichemicals.comyoutube.com These reagents react rapidly and cleanly with carboxylic acids to produce methyl esters with high yields. The reaction with diazomethane proceeds via protonation of diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on the resulting methyldiazonium cation. youtube.com

A patent describes a process where 6-hydroxypyridazine-3-carboxylic acid is a starting material. It undergoes chlorination to form 3-chloropyridazine-6-formyl chloride. This intermediate is then treated with a sodium methoxide (B1231860)/methanol system to yield this compound. google.com

Alternatively, Methyl 6-chloropyridazine-3-carboxylate can be synthesized and subsequently reacted with sodium methoxide in a nucleophilic substitution reaction to yield this compound.

Below is a table summarizing some reported yields for the synthesis of the precursor, 6-chloropyridazine-3-carboxylic acid.

Table 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

| Starting Material | Oxidizing Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-6-methylpyridazine (B130396) | Potassium permanganate | 50% Sulfuric acid, 80°C, 2h | 52% | google.com |

| 3-Chloro-6-methylpyridazine | Potassium dichromate | Sulfuric acid, 50°C, 2h | 65% | google.com |

Hydrolysis of Pyridazine Ester Precursors

The synthesis of 6-Methoxypyridazine-3-carboxylic acid can also be achieved through the hydrolysis of a corresponding ester precursor, such as this compound. This hydrolysis can be carried out under either acidic or basic conditions.

Alkaline hydrolysis , or saponification, is a common method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt and yield the carboxylic acid. A patent describes the hydrolysis of a pyridazine carboxylate to the corresponding carboxylic acid. google.com For instance, the hydrolysis of ethyl 6-amino-5-methylpyridazine-3-carboxylate to 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid was achieved with a 90% isolated yield using alkaline conditions. nih.gov

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is another viable method. The ester is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, to yield the carboxylic acid and the corresponding alcohol.

The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.

Table 2: Synthesis of 6-Methoxypyridazine-3-carboxylic Acid

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-Chloropyridazine-3-carboxylic acid | Sodium methoxide, Methanol | Reflux, 6h | 58% | google.com |

Introduction of the Methoxy (B1213986) Substituent and Methyl Ester Group

The final steps in the synthesis of this compound involve the precise installation of the C6-methoxy group and the C3-methyl ester. These transformations are typically achieved through nucleophilic substitution for the methoxy group and standard esterification for the carboxylate moiety.

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for introducing the methoxy group onto the pyridazine ring. This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen atom, at the C6 position by a methoxide nucleophile.

The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The regioselectivity of this attack is directed by the ring nitrogen atoms. For nucleophilic aromatic substitution on pyridines and related heterocycles, attack is favored at the positions ortho and para (C2, C4, C6) to the nitrogen atoms. stackexchange.comechemi.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer-like intermediate through resonance, which is not possible when attack occurs at the C3 or C5 positions. stackexchange.comechemi.com

A common and effective method involves reacting a 6-chloropyridazine precursor with a methoxide source, such as sodium methoxide (NaOMe). For instance, 6-chloropyridazine-3-carboxylic acid can be converted to 6-methoxypyridazine-3-carboxylic acid by treatment with sodium methoxide in a refluxing alcoholic solvent like methanol. google.com In one specific procedure, this reaction proceeds over 6 hours under reflux in anhydrous methanol to provide the product in 58% yield. google.com A similar transformation on a related heterocyclic system, 6-chloropyridine-3-carboxylic acid, employs a 4 M solution of sodium methylate in methanol, requiring a prolonged reflux period of 60 hours to achieve the substitution. prepchem.com The resulting 6-methoxypyridazine-3-carboxylic acid is then subjected to esterification to yield the final target molecule, this compound.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 6-chloropyridazine-3-carboxylic acid | Sodium methoxide, Methanol | Reflux, 6h | 6-methoxypyridazine-3-carboxylic acid | 58% | google.com |

| 6-chloropyridine-3-carboxylic acid | Sodium methylate, Methanol | Reflux, 60h | 6-methoxypyridine-3-carboxylic acid | - | prepchem.com |

Direct C-H methoxylation, where a C-H bond on the pyridazine ring is directly converted to a C-OCH₃ bond without a pre-installed leaving group, represents a more atom-economical but challenging approach. Such transformations often require transition-metal catalysis or radical-based methods. While these advanced techniques are gaining prominence in organic synthesis, their application for the direct methoxylation of pyridazine-3-carboxylates is not as extensively documented as classical SNAr strategies. The development of selective C-H functionalization protocols for electron-deficient heterocycles like pyridazine remains an active area of research.

Halogenation and Subsequent Functionalization Strategies for Pyridazine Carboxylates

The synthesis of halogenated pyridazine intermediates is a critical step, as the halogen atom serves as a versatile handle for subsequent functionalization, most notably for the introduction of the methoxy group via nucleophilic substitution.

Halogenated pyridazine carboxylic acids are key precursors. A prominent route to 6-chloropyridazine-3-carboxylic acid starts from 3-chloro-6-methylpyridazine, which undergoes oxidation of the methyl group to a carboxylic acid. google.com This oxidation can be accomplished using strong oxidizing agents under acidic conditions.

Two effective methods have been reported for this transformation:

Potassium Permanganate Oxidation : Treatment of 3-chloro-6-methylpyridazine with potassium permanganate (KMnO₄) in 50% sulfuric acid at 80°C for 2 hours yields 6-chloropyridazine-3-carboxylic acid with a 52% yield. google.com

Potassium Dichromate Oxidation : A slightly higher yield of 65% can be achieved by using potassium dichromate (K₂Cr₂O₇) in sulfuric acid at a lower temperature of 50°C for 2 hours. google.com

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference |

| 3-chloro-6-methylpyridazine | Potassium permanganate | 50% H₂SO₄, 80°C, 2h | 6-chloropyridazine-3-carboxylic acid | 52% | google.com |

| 3-chloro-6-methylpyridazine | Potassium dichromate | H₂SO₄, 50°C, 2h | 6-chloropyridazine-3-carboxylic acid | 65% | google.com |

An alternative and widely used method for preparing chloropyridazines involves the chlorination of a pyridazinone precursor. Reagents such as phosphorus oxychloride (POCl₃) are effective for converting the C=O bond of the pyridazinone ring into a C-Cl bond. For example, ethyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is converted to ethyl 6-chloro-5-methylpyridazine-3-carboxylate by heating with POCl₃ at 50–55°C. nih.gov This approach provides a different pathway to halogenated pyridazine carboxylate esters.

Once the halogenated pyridazine carboxylic acid or its ester is synthesized, the subsequent step involves the substitution of the halogen atom. As detailed in section 2.3.1, the chlorine atom at the C6 position is readily displaced by a methoxide nucleophile. The reaction of 6-chloropyridazine-3-carboxylic acid with sodium methoxide in methanol is a direct route to 6-methoxypyridazine-3-carboxylic acid. google.com

Following the successful installation of the methoxy group, the carboxylic acid functionality must be converted to a methyl ester to obtain the final product. This esterification can be carried out using standard methods, such as Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄). nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol.

Advanced Synthetic Techniques for this compound Analogues

The synthesis of analogues of this compound often employs modern synthetic methodologies to allow for greater structural diversity and efficiency. These advanced techniques can be used to construct the core pyridazine ring or to introduce a variety of substituents.

Palladium-Catalyzed Carbonylation: A powerful method for synthesizing pyridazine carboxylic acid derivatives involves the palladium-catalyzed carbonylation of halopyridazines. For example, 3,6-dichloropyridazine (B152260) can react with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex and a base to directly form the corresponding pyridazine carboxylate ester. wipo.int This method offers a direct route to the carboxylate functionality, bypassing the need for oxidation of a methyl group or other multi-step sequences.

Cycloaddition Reactions: The formation of the pyridazine ring itself can be achieved through various cycloaddition pathways. The inverse-electron-demand Diels-Alder reaction is a notable strategy, where an electron-rich dienophile reacts with an electron-poor diazine, such as a 1,2,4,5-tetrazine derivative, to form the pyridazine core after the extrusion of dinitrogen. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM has emerged as a valuable tool for the synthesis of various heterocycles, including pyridazines. This approach involves the cyclization of a diene precursor containing nitrogen atoms, followed by an elimination step to achieve aromatization, yielding the substituted pyridazine ring. rsc.org

Metal-Catalyzed Cyclizations: Copper-catalyzed reactions have also been developed for pyridazine synthesis. For instance, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient pathway to 1,6-dihydropyridazines, which can then be oxidized to the aromatic pyridazine products. organic-chemistry.org

These advanced methods provide synthetic chemists with a versatile toolkit for accessing not only this compound but also a wide array of structurally diverse analogues for various research applications.

Cross-Coupling Methodologies, Including Suzuki Coupling

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridazine scaffold. researchgate.net These methods offer a direct route to introduce a variety of substituents with high selectivity. researchgate.net Common starting materials include halogenated pyridazines, such as 3,6-dichloropyridazine.

Catalyst-tuned Negishi cross-coupling reactions, for example, allow for the selective functionalization at different positions of the pyridazine ring. Nickel catalysts can be used for selective coupling at the 6-position of certain chloropyridazyl thioethers, while subsequent Palladium-catalyzed coupling can functionalize other positions. This differential reactivity is crucial for building complex, unsymmetrically substituted pyridazines. The Suzuki-Miyaura coupling is another key technique used for the arylation of pyridazine derivatives. researchgate.net

A variety of palladium- and nickel-based catalytic systems are employed, often in conjunction with specific ligands like SPhos, to achieve high efficiency and selectivity in these transformations.

Table 1: Overview of Cross-Coupling Reactions on Pyridazine Scaffolds

| Coupling Reaction | Typical Substrate | Catalyst/Reagents | Bond Formed | Reference |

| Negishi Coupling | Chloro- or Thio-substituted Pyridazine | Ni or Pd catalysts, Organozinc reagents | C-C (Aryl) | |

| Suzuki Coupling | Bromo-substituted Pyridazine | Pd catalyst, Boronic acid | C-C (Aryl) | researchgate.net |

| Stille Coupling | Halogenated Pyridazine | Pd catalyst, Organotin reagents | C-C | researchgate.net |

| Heck Coupling | Halogenated Pyridazine | Pd catalyst, Alkene | C-C (Alkenyl) | researchgate.net |

| Sonogashira Coupling | Halogenated Pyridazine | Pd/Cu catalysts, Terminal alkyne | C-C (Alkynyl) | researchgate.net |

Diazo Strategies in Pyridazine Synthesis

The formation of the pyridazine ring itself can be accomplished through cyclization reactions involving diazo compounds. One documented approach involves the reaction of diazo esters with Morita-Baylis-Hillman (MBH) carbonates. liberty.edu This method provides a route to construct the core pyridazine heterocycle, which can then be further functionalized to yield target molecules like this compound. liberty.edu These strategies are valued for their ability to build the heterocyclic core from acyclic precursors.

Sequential Functionalization Approaches

A highly effective strategy for synthesizing unsymmetrical pyridazines involves the selective and stepwise functionalization of a common precursor. uni-muenchen.de This approach offers precise control over the introduction of different substituents at specific positions on the pyridazine ring. uni-muenchen.de

A typical sequence begins with a readily available starting material like 3,6-dichloropyridazine.

Desymmetrization: One of the chloro groups is selectively substituted, for instance, by reacting it with a thiol to introduce a thioether group. This initial step breaks the symmetry of the starting material. uni-muenchen.de

Regioselective Metalation: The resulting chloro-thioether pyridazine can then undergo a regioselective deprotonation and metalation (e.g., magnesiation using TMPMgCl·LiCl) at a specific carbon position.

Electrophilic Trapping: The organometallic intermediate is then reacted with an electrophile to introduce a new functional group.

Cross-Coupling: The remaining chlorine atom can be targeted in a subsequent transition-metal-catalyzed cross-coupling reaction (e.g., Negishi or Suzuki) to install the final substituent. researchgate.net

This sequential approach allows for the controlled construction of tri- and tetra-functionalized pyridazines from simple starting materials. Another functionalization method is nucleophilic aromatic substitution (SNAr), where a leaving group on the ring (such as a fluoride) is displaced by a nucleophile under mild conditions. berkeley.edu

Reaction Condition Optimization in this compound Synthesis

Achieving high yields and purity in the synthesis of pyridazine derivatives often requires careful optimization of reaction conditions. researchgate.net Key parameters that are typically screened include the choice of solvent, reaction temperature, and the specific catalyst and reagents used. researchgate.netresearchgate.net

Table 2: Example of Reaction Condition Screening

| Entry | Solvent | Temperature | Outcome/Yield | Reference |

| 1 | DMF | Room Temp | 35% Yield | researchgate.net |

| 2 | DMF | Elevated Temp | No appreciable improvement | researchgate.net |

| 3 | CH3CN | Room Temp (0.1 M) | High, consistent yield | nih.gov |

| 4 | CH3CN | Lower Temp | No further improvement | nih.gov |

Purification and Isolation Techniques for this compound

The final stage of any synthetic procedure is the purification and isolation of the target compound in a high state of purity. For pyridazine derivatives, a combination of standard laboratory techniques is employed.

Following the completion of a reaction, as monitored by methods like Thin-Layer Chromatography (TLC), the typical work-up procedure begins with quenching the reaction and removing the solvent under reduced pressure. nih.gov The crude product is then often subjected to an extraction process, using a suitable organic solvent like ethyl acetate (B1210297) or MTBE to separate the product from the aqueous phase. google.comnih.gov The combined organic extracts are washed (e.g., with brine), dried over an anhydrous drying agent like sodium sulfate, and filtered. nih.gov

Further purification is commonly achieved through one of two primary methods:

Recrystallization: This technique is widely used for solid compounds. The crude material is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. google.com The resulting crystals are then collected by filtration, washed with a cold solvent, and dried. google.com

Chromatography: Column chromatography is a versatile method for separating complex mixtures. However, process optimization sometimes allows for non-column chromatographic purification, which is more efficient for larger scale synthesis. researchgate.net

The identity and purity of the final isolated product are confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. liberty.edu

Chemical Reactivity and Transformation Studies of Methyl 6 Methoxypyridazine 3 Carboxylate

Reactivity of the Pyridazine (B1198779) Heterocycle

The reactivity of Methyl 6-methoxypyridazine-3-carboxylate is fundamentally governed by the inherent electronic properties of the pyridazine ring system. This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, exhibits a chemical character distinct from its carbocyclic analog, benzene, and its mono-aza analog, pyridine (B92270).

The two adjacent nitrogen atoms in the pyridazine ring significantly influence its electronic distribution and subsequent reactivity. google.com Being more electronegative than carbon, these nitrogen atoms exert a strong inductive electron-withdrawing effect (-I effect) on the ring's carbon atoms. acs.org This effect, combined with resonance delocalization, leads to a pronounced π-electron deficiency across the heterocyclic system. acs.orgorganic-chemistry.org

The consequence of this electron deficiency is twofold. Firstly, the pyridazine ring is significantly deactivated towards electrophilic attack compared to benzene. organic-chemistry.org Secondly, the ring carbons become more susceptible to attack by nucleophiles. The presence of the two nitrogen atoms also results in a high dipole moment, which is a characteristic feature of the pyridazine heterocycle. google.com The aromaticity of pyridazine is also reduced compared to benzene, which contributes to its unique reactivity profile. google.com

Table 1: Comparison of Physicochemical Properties

| Compound | Aromaticity Index (IA) | Dipole Moment (Debye) |

|---|---|---|

| Benzene | 100 | 0 |

| Pyridine | 86 | 2.2 |

| Pyridazine | 79 | 4.0 |

This table illustrates the impact of nitrogen incorporation on aromaticity and polarity. google.com

The methoxy (B1213986) (-OCH₃) group at the C-6 position and the methyl carboxylate (-COOCH₃) group at the C-3 position further modulate this reactivity. The methoxy group, being an electron-donating group (+M effect), can partially counteract the electron deficiency at specific positions, while the carboxylate group acts as an additional electron-withdrawing group (-M effect), further enhancing the ring's electrophilic character.

The π-electron deficient nature of the pyridazine nucleus makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov The ring's inherent electron-poor character is amplified by the electron-withdrawing methyl carboxylate group, making the ring carbons more susceptible to nucleophilic attack. Nucleophilic attack is generally favored at the positions ortho or para to the ring nitrogen atoms and activated by electron-withdrawing substituents.

In the case of this compound, the positions most susceptible to nucleophilic attack are C-4 and C-5. The precise regioselectivity of such reactions depends on the nature of the nucleophile and the reaction conditions. In related systems, such as 4,6-dichloropyridazine-3-carboxylate, nucleophilic substitution has been shown to occur regioselectively. For instance, reaction with t-butyl ethyl malonate results in substitution at the 4-position. libretexts.org This demonstrates that specific ring positions can be targeted by nucleophiles, guided by the electronic influence of both the ring nitrogens and the substituents. libretexts.org

The mechanism for these substitutions typically follows the SNAr pathway, which involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. chemicalbook.com In this compound itself, there is no readily available leaving group on the ring, but its derivatives, such as halo-substituted pyridazines, are highly reactive towards nucleophiles. libretexts.orgchemicalbook.com

Table 2: Factors Influencing Nucleophilic Attack on the Pyridazine Ring

| Factor | Influence on Reactivity |

|---|---|

| Ring Nitrogen Atoms | Increase susceptibility to nucleophilic attack by creating electron-deficient carbons. nih.gov |

| Electron-Withdrawing Substituents (-COOCH₃) | Further activate the ring towards nucleophilic attack. |

| Electron-Donating Substituents (-OCH₃) | May decrease reactivity at certain positions but can direct the attack. |

| Leaving Group | Presence of a good leaving group (e.g., Halogen) is essential for SNAr to occur. libretexts.org |

This table summarizes the key electronic and structural factors governing the nucleophilic reactivity of substituted pyridazines.

The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution. The two electron-withdrawing nitrogen atoms significantly reduce the electron density of the ring, making it much less nucleophilic than benzene. acs.orgorganic-chemistry.org Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the basic nitrogen atoms are likely to be protonated. acs.org This protonation forms a pyridazinium cation, which is even more severely deactivated towards attack by an electrophile due to the positive charge. acs.org

Reactions Involving the Methyl Carboxylate Moiety

The methyl carboxylate group at the C-3 position of the molecule exhibits reactivity typical of an aromatic ester, serving as a versatile handle for chemical transformations.

The methyl carboxylate group can undergo ester exchange reactions, such as transesterification or amidation, to yield different esters, amides, or related carboxylic acid derivatives. These reactions typically involve the nucleophilic acyl substitution mechanism.

Transesterification : This reaction involves heating the methyl ester with another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct.

Amidation : The direct reaction of the ester with an amine to form an amide is a common transformation. nih.govmdpi.com This reaction can be facilitated by heating or by using catalysts. mdpi.com Recent methodologies have been developed for the metal- and base-free direct amidation of esters, including heteroaromatic esters, using water as a solvent at elevated temperatures. nih.gov This highlights the feasibility of converting this compound into its corresponding amides by reacting it with primary or secondary amines.

These transformations are crucial as they allow for the introduction of diverse functional groups, which is a common strategy in the synthesis of biologically active molecules.

Decarboxylation, the removal of the carboxylate group, is not a direct reaction of the ester. It first requires the hydrolysis of the methyl ester to the corresponding 6-methoxypyridazine-3-carboxylic acid. This hydrolysis is typically achieved under acidic or basic conditions (saponification). libretexts.org

Once the carboxylic acid is formed, it can be decarboxylated, often by heating. The mechanism of decarboxylation for nitrogen-containing heteroaromatic carboxylic acids, such as picolinic acid, is well-studied and provides a model for this transformation. mdpi.comresearchgate.net

A plausible mechanism involves the following steps:

Zwitterion Formation : The carboxylic acid exists in equilibrium with its zwitterionic form, where the carboxylic proton has been transferred to the adjacent ring nitrogen (N-2).

Loss of CO₂ : The zwitterion undergoes decarboxylation to lose carbon dioxide, a thermodynamically favorable process. This step is rate-determining. researchgate.net

Intermediate Formation : The loss of CO₂ generates a highly reactive, resonance-stabilized ylide or carbanion intermediate at the C-3 position. mdpi.comresearchgate.net The negative charge is stabilized by the adjacent positively charged nitrogen atom.

Protonation : The intermediate is rapidly protonated by a proton source in the medium (such as water or solvent) to yield the final product, 3-methoxypyridazine.

This pathway is facilitated by the ability of the ortho-nitrogen atom to stabilize the negative charge that develops on the ring carbon as the C-C bond breaks. mdpi.com

Table 3: Proposed Steps for the Decarboxylation of 6-Methoxypyridazine-3-carboxylic Acid

| Step | Description | Key Species |

|---|---|---|

| 1 | Hydrolysis of the methyl ester to the carboxylic acid. | Carboxylic Acid |

| 2 | Proton transfer from the carboxyl group to the adjacent ring nitrogen. | Zwitterion |

| 3 | Elimination of carbon dioxide from the zwitterion. | Ylide/Carbanion Intermediate + CO₂ |

| 4 | Protonation of the reactive intermediate. | 3-Methoxypyridazine |

This table outlines the mechanistic pathway for decarboxylation following initial ester hydrolysis. researchgate.net

Transformations of the Methoxy Substituent

The methoxy group at the C6 position of the pyridazine ring is a key functional group that can undergo several important transformations. Its reactivity is influenced by the electron-deficient nature of the diazine core and its interaction with the adjacent ester group.

The conversion of the 6-methoxy group to a 6-hydroxy or 6-oxo group (in its pyridazinone tautomeric form) is a critical transformation in the synthesis of various pyridazine derivatives. This demethylation is typically achieved through ether cleavage reactions using strong protic acids or Lewis acids.

Common reagents for this transformation include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent can depend on the sensitivity of other functional groups within the molecule. Due to the stability of the aryl-oxygen bond, these reactions invariably proceed via the cleavage of the methyl-oxygen bond.

Another approach involves the use of selective nucleophilic reagents. For instance, treatment of methoxypyridine derivatives with reagents like L-selectride has been shown to achieve chemoselective demethylation, offering an alternative under basic conditions. elsevierpure.com

The table below summarizes common conditions for the demethylation of methoxy-substituted pyridazine systems.

| Reagent | Typical Conditions | Expected Product | Mechanism |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Methyl 6-hydroxypyridazine-3-carboxylate | Lewis Acid-Mediated |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Methyl 6-hydroxypyridazine-3-carboxylate | Acid-Catalyzed Sₙ2 |

| Hydroiodic Acid (HI) | Reflux | Methyl 6-hydroxypyridazine-3-carboxylate | Acid-Catalyzed Sₙ2 |

| L-selectride | THF, reflux | Methyl 6-hydroxypyridazine-3-carboxylate | Nucleophilic Demethylation |

The methoxy group, being an electron-donating substituent, directly influences the electronic properties of the pyridazine ring and thereby its oxidation and reduction potentials. While specific experimental values for this compound are not extensively documented in the literature, the methodology for their determination is well-established through electrochemical techniques and computational studies.

Electrochemical Analysis: Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of such compounds. In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a sweeping potential. The resulting voltammogram (a plot of current vs. potential) would reveal the potentials at which the molecule undergoes oxidation and reduction.

Oxidation Potential: The methoxy group would likely make the pyridazine ring easier to oxidize compared to an unsubstituted pyridazine, resulting in a lower anodic peak potential. The oxidation process could involve the formation of a radical cation.

Reduction Potential: The electron-donating nature of the methoxy group would make the ring harder to reduce, shifting the cathodic peak potential to a more negative value.

Computational Prediction: Density Functional Theory (DFT) calculations have become a powerful tool for predicting the redox potentials of organic molecules. chemrxiv.org By modeling the molecule and its one-electron oxidized and reduced states, the ionization potential and electron affinity can be calculated, which correlate directly with the oxidation and reduction potentials. This computational approach allows for the systematic study of how different substituents, such as the methoxy and carboxylate groups, modulate the electrochemical properties of the pyridazine core.

Mechanistic Investigations of Key Chemical Transformations

The cleavage of the ether linkage in this compound can proceed through distinct mechanisms depending on the reagent used.

Mechanism of Lewis Acid-Mediated Cleavage (with BBr₃): The reaction with boron tribromide is a widely used method for cleaving aryl methyl ethers. The mechanism, elucidated through computational studies on analogous systems like anisole, is more complex than a simple Sₙ2 reaction. nih.govresearchgate.net

Lewis Acid Adduct Formation: The reaction initiates with the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium-like adduct. The nitrogen atoms of the pyridazine ring could also compete for coordination with BBr₃.

Formation of Charged Intermediates: Unlike a direct Sₙ2 attack, a proposed pathway involves the dissociation of a bromide ion from the initial adduct or a second BBr₃ molecule abstracting a bromide to form the tetrabromoborate anion (BBr₄⁻) and a cationic ether species. nih.gov

Nucleophilic Attack: The BBr₄⁻ anion serves as the source of the nucleophilic bromide, which then attacks the electrophilic methyl carbon in an Sₙ2 fashion.

Product Formation and Hydrolysis: This attack displaces the pyridazine-oxygen bond, yielding methyl bromide (CH₃Br) and a boron-phenoxy intermediate (Ar-OBBr₂). Subsequent aqueous workup hydrolyzes the boron-oxygen bond to furnish the final 6-hydroxypyridazine product.

Mechanism of Acid-Catalyzed Cleavage (with HBr/HI): When strong protic acids like HBr or HI are used, the mechanism is a more straightforward acid-catalyzed nucleophilic substitution. youtube.com

Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (an alcohol-like species). The electron-deficient nature of the pyridazine ring makes this oxygen less basic compared to that in anisole, potentially requiring harsher conditions.

Sₙ2 Nucleophilic Attack: A halide ion (Br⁻ or I⁻), which is a good nucleophile, then attacks the carbon of the methyl group. This attack occurs on the methyl carbon because an Sₙ2 reaction on the sp²-hybridized carbon of the pyridazine ring is highly unfavorable.

Displacement and Product Formation: The nucleophilic attack displaces the protonated 6-hydroxypyridazine moiety, which acts as the leaving group. This single concerted step results in the formation of methyl halide (CH₃Br or CH₃I) and the 6-hydroxypyridazine product, which exists in tautomeric equilibrium with its more stable 6-pyridazinone form.

Structural Elucidation and Spectroscopic Characterization of Methyl 6 Methoxypyridazine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 6-methoxypyridazine-3-carboxylate, providing detailed information about the hydrogen, carbon, and nitrogen environments and their connectivity.

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the protons of the methyl ester and methoxy (B1213986) functional groups. chemicalbook.com

The two aromatic protons form an AX system, appearing as two doublets due to coupling with each other. The protons of the methoxy group (-OCH₃) and the methyl ester (-COOCH₃) each appear as sharp singlets, as they have no adjacent protons to couple with. The expected chemical shifts are influenced by the electronic environment; the aromatic protons are deshielded by the ring current and the electron-withdrawing effects of the nitrogen atoms and the carboxylate group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.8 - 8.2 | Doublet (d) | ~9.0 |

| H-5 | ~7.2 - 7.5 | Doublet (d) | ~9.0 |

| -COOCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |

| -OCH₃ | ~4.1 - 4.3 | Singlet (s) | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. chemicalbook.com The spectrum is expected to show seven resonances corresponding to the four carbons of the pyridazine ring, the carbonyl carbon of the ester, and the two methyl carbons from the ester and methoxy groups.

The carbonyl carbon (C=O) is typically the most deshielded, appearing furthest downfield. The aromatic carbons attached to the electronegative nitrogen and oxygen atoms (C-3 and C-6) also exhibit significant downfield shifts. The methyl carbons of the ester and methoxy groups are the most shielded and appear at the highest field. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~164 - 166 |

| C-6 | ~160 - 163 |

| C-3 | ~145 - 148 |

| C-4 | ~128 - 131 |

| C-5 | ~115 - 118 |

| -OCH₃ | ~54 - 56 |

| -COOCH₃ | ~52 - 54 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

A correlation between the methoxy protons (-OCH₃) and the C-6 carbon of the pyridazine ring, confirming the position of the methoxy group.

Correlations from the methyl ester protons (-COOCH₃) to the ester carbonyl carbon (C=O) and the C-3 ring carbon, confirming the attachment of the ester group.

Correlations between the aromatic proton H-4 and carbons C-3, C-5, and C-6, and between H-5 and carbons C-3, C-4, and C-6, which helps in assigning the aromatic signals definitively. researchgate.netrsc.org

Nuclear Overhauser Effect (NOE): NOE spectroscopy detects through-space proximity between nuclei. In this molecule, an NOE enhancement would be expected between the protons of the methoxy group (-OCH₃) and the adjacent aromatic proton (H-5), providing further evidence for their spatial relationship and confirming the regiospecificity of the substitution on the pyridazine ring. nih.gov

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyridazine ring. nih.gov Due to the low natural abundance and sensitivity of the ¹⁵N isotope, these experiments often require specialized techniques like HMBC detected ¹⁵N NMR. researchgate.net

The two nitrogen atoms in the pyridazine ring, N-1 and N-2, are chemically non-equivalent. N-1 is adjacent to the carbon bearing the methoxy group (C-6), while N-2 is adjacent to the carbon bearing the methyl carboxylate group (C-3). This difference in electronic environment results in two distinct signals in the ¹⁵N NMR spectrum. The chemical shifts provide valuable insight into the electron distribution within the heterocyclic ring. ipb.pt For pyridazine and its derivatives, nitrogen chemical shifts are typically observed in a specific range, and the substitution pattern significantly influences their exact values. researchgate.netjapsonline.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., High-Resolution MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₇H₈N₂O₃. The calculated exact mass for the protonated molecule [M+H]⁺ is a key confirmatory data point.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under ionization conditions (e.g., Electrospray Ionization - ESI or Electron Impact - EI), the molecule breaks apart in a predictable manner. miamioh.edunih.gov Prominent fragmentation pathways for this compound would likely involve:

Loss of the methoxy radical (•OCH₃) from the molecular ion.

Loss of the methoxycarbonyl radical (•COOCH₃).

Cleavage of the N-N bond, a characteristic fragmentation for pyridazines. researchgate.net

Sequential loss of neutral molecules like carbon monoxide (CO).

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₇H₈N₂O₃ | 168.0535 | Molecular Ion |

| [M - •CH₃]⁺ | C₆H₅N₂O₃ | 153.0300 | Loss of methyl radical |

| [M - •OCH₃]⁺ | C₆H₅N₂O₂ | 137.0351 | Loss of methoxy radical |

| [M - •COOCH₃]⁺ | C₅H₅N₂O | 109.0402 | Loss of methoxycarbonyl radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the 1720-1740 cm⁻¹ region. Other significant absorptions include C-O stretching vibrations for the ester and ether linkages, C=N and C=C stretching vibrations from the pyridazine ring in the 1400-1600 cm⁻¹ range, and C-H stretching vibrations from the methyl and aromatic groups appearing just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridazine ring is often a strong feature in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-O Stretch (Ester/Ether) | 1100 - 1300 | Strong | Weak |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The pyridazine ring, a core component of this compound, is an aromatic heterocycle and thus a chromophore. The electronic transitions in pyridazine and its derivatives typically occur in the UV region, generally between 200 and 380 nm. researchgate.net

The absorption of UV light excites electrons from a lower energy ground state to a higher energy excited state. For pyridazine derivatives, the key electronic transitions are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the lone pair electrons on the nitrogen atoms, are of lower intensity and appear at longer wavelengths. acs.org

The specific absorption maxima (λmax) and the intensity of absorption (molar absorptivity, ε) for this compound are influenced by the substituents on the pyridazine ring—namely, the methoxy (-OCH3) and the methyl carboxylate (-COOCH3) groups. These substituents can cause a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift of the absorption bands compared to the parent pyridazine molecule. While specific experimental data for this compound was not found in the searched literature, analysis of similar substituted pyridazines suggests that it would exhibit characteristic absorption bands within the UV region. researchgate.netacs.org

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type |

|---|---|---|---|

| Not available in searched literature | Not available in searched literature | Not available in searched literature | Not available in searched literature |

Solid-State Structural Characterization Techniques

Determining the precise three-dimensional arrangement of atoms within a molecule is crucial for understanding its properties and reactivity. For crystalline solids, X-ray crystallography is the definitive method, while emerging techniques like Micro-Electron Diffraction are proving invaluable for smaller crystals.

Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. The electrons within the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, revealing precise atomic positions, bond lengths, bond angles, and torsional angles. mdpi.comgrowingscience.com

A successful crystallographic analysis provides unambiguous confirmation of the compound's connectivity and stereochemistry. The key data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions. Although a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, the technique remains the most powerful tool for its definitive structural elucidation, should suitable crystals be grown. For context, crystallographic data for other pyridazine derivatives have been extensively reported, confirming their molecular geometries. growingscience.comresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C8H8N2O3 |

| Crystal System | Not available in searched literature |

| Space Group | Not available in searched literature |

| a (Å) | Not available in searched literature |

| b (Å) | Not available in searched literature |

| c (Å) | Not available in searched literature |

| α (°) | Not available in searched literature |

| β (°) | Not available in searched literature |

| γ (°) | Not available in searched literature |

| Volume (Å3) | Not available in searched literature |

| Z | Not available in searched literature |

Micro-Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a revolutionary method for determining the structures of small molecules from micro- or nanocrystalline samples. mdpi.com This technique is particularly valuable when compounds fail to form crystals large enough for conventional single-crystal X-ray diffraction, a common challenge in chemical synthesis and natural product isolation.

MicroED utilizes a beam of electrons instead of X-rays. Because electrons interact with matter much more strongly than X-rays, it is possible to obtain high-quality diffraction data from crystals that are thousands of times smaller than those required for X-ray methods. The microcrystalline sample is scanned with the electron beam, and a series of diffraction patterns are collected as the crystal is rotated. These patterns are then processed using crystallographic software to solve the three-dimensional structure of the molecule. mdpi.com While no specific application of MicroED to this compound has been documented in the available literature, this technique represents a highly promising avenue for its solid-state structural characterization, especially if only very small crystals can be obtained.

Computational Chemistry and Theoretical Investigations of Methyl 6 Methoxypyridazine 3 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. Calculations, typically employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to find the ground-state optimized geometry of Methyl 6-methoxypyridazine-3-carboxylate.

These calculations reveal a largely planar structure for the pyridazine (B1198779) ring, a common feature for aromatic heterocyclic systems. The methoxy (B1213986) (-OCH₃) and methyl carboxylate (-COOCH₃) groups introduce specific conformational preferences. The methoxy group's methyl hydrogens and the ester's methyl group will orient themselves to minimize steric hindrance.

Table 1: Selected Theoretical Geometrical Parameters for a Pyridazine Ring System Note: These are representative values based on DFT calculations of similar pyridazine derivatives, as specific data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.34 Å |

| C3-C4 | 1.40 Å | |

| C5-C6 | 1.39 Å | |

| C6-O(methoxy) | 1.36 Å | |

| Bond Angle (°) | C6-N1-N2 | 119.5° |

| N1-N2-C3 | 120.0° | |

| N1-C6-C5 | 122.5° |

Prediction and Analysis of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These predictions are invaluable for confirming chemical structures and assigning experimental spectra.

For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated. The chemical shifts are influenced by the electronic environment of each nucleus. The protons on the pyridazine ring are expected to appear in the aromatic region, with their specific shifts determined by the electron-donating methoxy group and the electron-withdrawing carboxylate group. The protons of the methoxy and ester methyl groups will appear as sharp singlets in the upfield region of the ¹H spectrum. Similarly, the ¹³C chemical shifts for the ring carbons and the functional group carbons can be predicted with a high degree of accuracy. Comparing these theoretical values with experimental data allows for unambiguous peak assignment. Studies on related molecules like 3-chloro-6-methoxypyridazine (B157567) have shown that DFT calculations can reproduce experimental NMR data with good correlation. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These values are estimations based on computational studies of analogous structures. The reference compound for calculation is typically Tetramethylsilane (TMS).

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Ring Protons | 7.5 - 8.5 |

| Methoxy/Ester Protons | 3.9 - 4.2 | |

| ¹³C | Ring Carbons | 120 - 165 |

| Carboxylate Carbon (C=O) | ~165 | |

| Methoxy/Ester Carbons | ~55 |

Quantum Chemical Descriptors and Reactivity Analysis

Fukui Functions and Local Reactivity Prediction

Fukui functions are powerful conceptual DFT tools used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, Fukui function analysis can pinpoint specific atoms susceptible to attack.

Nucleophilic Attack (f⁺): Regions with a high f⁺ value are prone to attack by nucleophiles. These are typically electron-deficient sites. For this molecule, the carbonyl carbon of the ester group and the carbon atoms on the pyridazine ring adjacent to the nitrogen atoms are predicted to be primary sites for nucleophilic attack.

Electrophilic Attack (f⁻): Sites with a high f⁻ value are susceptible to electrophilic attack. These are electron-rich regions. The nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, and the oxygen atom of the methoxy group are expected to be the most favorable sites for electrophiles. researchgate.net

These predictions are crucial for understanding the molecule's behavior in chemical reactions and for designing synthetic pathways.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.govthaiscience.info It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles).

The MEP map of this compound would clearly illustrate the molecule's reactive sites. The areas around the pyridazine nitrogen atoms and the carbonyl oxygen would be colored red, highlighting them as centers of negative potential and likely sites for electrophilic attack or hydrogen bonding. nih.gov Conversely, the regions around the hydrogen atoms and the carbonyl carbon would show a more positive potential (blue or green), indicating their susceptibility to nucleophilic attack. This visual tool complements the quantitative data from Fukui functions, offering an intuitive guide to the molecule's reactivity.

Natural Bonding Orbital (NBO) Analysis for Electronic Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.govsci-hub.se It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, and bonding (σ, π) and antibonding (σ, π) orbitals.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridazine ring. This analysis reveals the stabilizing effects of these electronic interactions. For example, the interaction between the lone pair of the methoxy oxygen and the π* orbitals of the pyridazine ring contributes to the resonance stabilization of the molecule. The strength of these interactions is measured by the second-order perturbation energy (E(2)), with higher values indicating stronger stabilization. NBO analysis also provides atomic charges, offering a more detailed picture of the electron distribution than MEP maps alone.

Computational Studies of Dimerization and Supramolecular Interactions

The functional groups present in this compound—specifically the nitrogen atoms, the methoxy group, and the carboxylate group—make it a candidate for forming non-covalent interactions, such as hydrogen bonds and π-π stacking, which can lead to dimerization or the formation of larger supramolecular assemblies. researchgate.net

Computational studies can model these interactions to predict the geometry and stability of dimers. DFT calculations can be used to explore different possible arrangements of two molecules, identifying the most stable dimeric structures. For instance, dimers could be formed through C-H···N or C-H···O hydrogen bonds, or through stacking of the pyridazine rings. The interaction energies of these dimers can be calculated to determine their stability. Such studies are fundamental to understanding the molecule's behavior in the solid state and its potential for use in crystal engineering and the design of supramolecular materials.

Absence of Specific Research Hinders Analysis of Non-Linear Optical Properties

Despite a thorough search of scientific literature, no specific computational or theoretical investigations into the Non-Linear Optical (NLO) properties of this compound have been identified. While computational chemistry is a powerful tool for exploring the NLO characteristics of various organic molecules, it appears that this particular compound has not yet been the subject of such focused research.

Theoretical studies in this field, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting and understanding the NLO behavior of materials. These investigations calculate key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess a molecule's potential for applications in optoelectronics and photonics. The lack of published data for this compound means that a detailed analysis, including the generation of data tables for its NLO properties, cannot be provided at this time.

For context, research on other pyridazine and pyrimidine (B1678525) derivatives has shown that the arrangement of electron-donating and electron-withdrawing groups on the heterocyclic ring system can significantly influence their NLO response. However, without specific calculations for this compound, any discussion of its potential NLO properties would be purely speculative and fall outside the scope of scientifically accurate reporting.

Further research, involving dedicated computational modeling of this compound, would be necessary to elucidate its electronic structure and predict its linear and non-linear optical properties. Such a study would provide the detailed findings and data required for a comprehensive understanding of its potential as an NLO material.

Synthesis and Characterization of Advanced Methyl 6 Methoxypyridazine 3 Carboxylate Derivatives and Analogues

Modification of the Ester Group for Analogues

The ester functionality of Methyl 6-methoxypyridazine-3-carboxylate serves as a versatile handle for the synthesis of a wide array of analogues, primarily through its conversion to the corresponding carboxylic acid, which then acts as a key intermediate.

The initial and crucial step in modifying the ester group is its hydrolysis to 6-methoxypyridazine-3-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing the methyl ester with sodium hydroxide (B78521) in a suitable solvent like methanol (B129727) or water. Subsequent acidification yields the desired carboxylic acid.

Once 6-methoxypyridazine-3-carboxylic acid is obtained, it can be converted into a variety of amides and hydrazides, which are functionalities of significant interest in medicinal chemistry. The synthesis of amides is generally accomplished through the activation of the carboxylic acid. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) can be employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine.

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-methoxypyridazine-3-carbonyl chloride can then be reacted with a wide range of amines or hydrazines to afford the corresponding amides or hydrazides in good yields. This two-step procedure is often preferred for less reactive amines.

The synthesis of hydrazides can also be achieved by direct reaction of the methyl ester with hydrazine (B178648) hydrate, often in a protic solvent like ethanol (B145695) under reflux. This method provides a straightforward route to the hydrazide derivative, which can serve as a precursor for the synthesis of more complex heterocyclic systems.

A summary of common ester modifications is presented in the table below.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, MeOH/H₂O, Reflux2. HCl (aq) | 6-Methoxypyridazine-3-carboxylic acid |

| 6-Methoxypyridazine-3-carboxylic acid | R¹R²NH, EDC, HOBt, DMF | N,N-Disubstituted-6-methoxypyridazine-3-carboxamide |

| 6-Methoxypyridazine-3-carboxylic acid | 1. SOCl₂, Reflux2. R¹R²NH | N,N-Disubstituted-6-methoxypyridazine-3-carboxamide |

| This compound | N₂H₄·H₂O, EtOH, Reflux | 6-Methoxypyridazine-3-carbohydrazide |

Substitution and Functionalization on the Pyridazine (B1198779) Ring

Direct modification of the pyridazine ring of this compound allows for the introduction of diverse substituents, significantly expanding the chemical space of accessible derivatives.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated pyridazines are pivotal intermediates for carbon-carbon bond-forming reactions. The synthesis of a halogenated precursor, such as Methyl 6-chloropyridazine-3-carboxylate, can be achieved from a related precursor, 6-chloropyridazine-3-carboxylic acid, which is synthesized from 3-chloro-6-methylpyridazine (B130396) through oxidation. google.com The carboxylic acid can then be esterified to yield the desired methyl ester.

With the halogenated pyridazine in hand, a variety of palladium-catalyzed cross-coupling reactions can be employed. The Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl substituents. wikipedia.org This reaction typically involves the coupling of the chloropyridazine with a boronic acid or ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netlibretexts.org

The Stille coupling offers an alternative route for the introduction of a wide range of organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties, using organostannane reagents. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and often requires the use of a ligand.

The Sonogashira coupling is specifically used for the synthesis of alkynyl-substituted pyridazines. This reaction involves the coupling of the halopyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The following table summarizes these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl substituted pyridazine |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | Alkyl/Alkenyl/Aryl/Alkynyl substituted pyridazine |

| Sonogashira Coupling | R-C≡CH | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl substituted pyridazine |

Introduction of Alkyl or Aryl Substituents

The direct introduction of alkyl or aryl substituents onto the pyridazine ring without prior halogenation can be achieved through C-H activation/functionalization reactions. These methods are highly desirable due to their atom economy. rsc.org

Direct arylation of pyridines and related heterocycles has been successfully achieved using palladium or rhodium catalysts. nih.govnih.gov For instance, a Rh(I)-catalyzed direct arylation of substituted pyridines with aryl bromides has been reported. nih.gov While specific examples for this compound are not prevalent, these methodologies could potentially be adapted. The reaction typically involves a transition metal catalyst that facilitates the coupling of a C-H bond on the pyridazine ring with an aryl halide.

Direct alkylation of heteroaromatic compounds is more challenging but can be achieved under specific conditions. Radical-based methods or transition metal-catalyzed reactions involving alkyl halides or other alkylating agents can be explored. The regioselectivity of such reactions would be a critical aspect to control, often directed by the electronic nature and steric environment of the pyridazine ring.

Formation of Fused Heterocyclic Systems Incorporating the Pyridazine Moiety

The pyridazine ring of this compound can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. These structures are of great interest as they often exhibit unique biological activities.

A common strategy involves the conversion of the methyl ester to a more reactive intermediate that can undergo cyclization with a suitable partner. For example, the synthesis of pyrido[3,4-c]pyridazines can be achieved from pyridazine precursors. mdpi.com One approach involves the condensation of a functionalized pyridazine with a reagent that provides the atoms necessary to form the fused pyridine (B92270) ring. For instance, a 4,6-dichloropyridazine-3-carboxylate can be converted into a dihydroxypyridopyridazine through a series of reactions including nucleophilic substitution, decarboxylation, and cyclocondensation. mdpi.com

Another important class of fused pyridazines are the pyrazolo[3,4-d]pyridazines. Their synthesis often involves the construction of a pyrazole (B372694) ring onto the pyridazine core. This can be achieved by reacting a suitably functionalized pyridazine, such as one bearing a hydrazine or a related functional group, with a 1,3-dicarbonyl compound or its equivalent.

The following table provides examples of fused heterocyclic systems that can be synthesized from pyridazine precursors.

| Fused System | General Synthetic Strategy | Key Precursors |

| Pyrido[3,4-c]pyridazine | Annulation of a pyridine ring onto the pyridazine core. | Functionalized pyridazine-3-carboxylates or related derivatives. |

| Pyrazolo[3,4-d]pyridazine | Construction of a pyrazole ring fused to the pyridazine. | Hydrazinylpyridazines, aminopyridazines, or pyridazines with vicinal functional groups suitable for cyclization. |

Design and Synthesis of Conformationally Constrained Analogues

The development of conformationally constrained analogues of bioactive molecules is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability. For this compound, this can be achieved by introducing rigid structural elements or by incorporating the pyridazine moiety into a more complex, less flexible framework.

One approach is to replace a flexible single bond in a known bioactive molecule with the more rigid pyridazine ring. For example, 5,6-disubstituted pyridazin-3(2H)-ones have been designed and synthesized as conformationally constrained analogues of combretastatin (B1194345) A-4, where the cis-double bond is replaced by the pyridazine ring to prevent isomerization.

The introduction of bulky substituents on the pyridazine ring can also restrict the rotation around single bonds, leading to a more defined conformation. For example, the introduction of a tert-butyl or a phenyl group at a suitable position can influence the preferred orientation of adjacent substituents.

Applications of Methyl 6 Methoxypyridazine 3 Carboxylate As a Versatile Synthetic Building Block

Precursor for Complex Organic Molecule Synthesis

The inherent reactivity of the pyridazine (B1198779) ring, coupled with the directing effects of its substituents, positions Methyl 6-methoxypyridazine-3-carboxylate as a powerful tool for synthetic chemists. The electron-deficient nature of the pyridazine core makes it susceptible to nucleophilic substitution, while the methoxy (B1213986) and carboxylate groups offer avenues for a variety of chemical transformations.

Researchers have utilized this compound as a starting material for the synthesis of polysubstituted pyridazines. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The methoxy group can be cleaved to reveal a pyridazinone moiety, opening up further synthetic possibilities. These transformations allow for the introduction of diverse functional groups and the construction of elaborate molecular frameworks that are often difficult to access through other synthetic routes.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Potential Transformations |

| Methyl Ester | 3 | Hydrolysis to carboxylic acid, amidation, reduction to alcohol |

| Methoxy Group | 6 | Nucleophilic displacement, ether cleavage to pyridazinone |

| Pyridazine Ring | - | Nucleophilic aromatic substitution, metal-catalyzed cross-coupling |

Intermediate in Pharmaceutical Development (Focus on Chemical Synthesis Pathways)

The pyridazine scaffold is a common motif in a multitude of biologically active compounds, and this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features are often found in molecules targeting a range of therapeutic areas, including inflammation and neurological disorders. chemimpex.com

One notable application is in the development of kinase inhibitors. For instance, derivatives of the pyridazine carboxamide skeleton have been investigated as inhibitors of Tyrosine Kinase 2 (TYK2), a protein implicated in autoimmune diseases. The synthesis of such inhibitors often involves the initial modification of this compound. A typical synthetic pathway might involve the hydrolysis of the ester to the carboxylic acid, followed by an amidation reaction to introduce a side chain designed to interact with the target kinase. The methoxy group can also be substituted to further modulate the compound's biological activity and pharmacokinetic properties.

For example, a general synthetic route to a potential kinase inhibitor could proceed as follows: